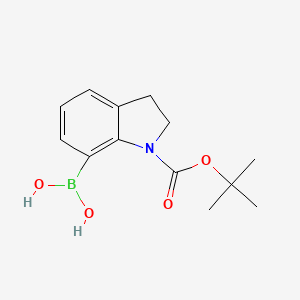
N-Boc-Indoline-7-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-Indoline-7-boronic acid is a boronic acid derivative that features an indoline ring system with a boronic acid functional group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Indoline-7-boronic acid typically involves the borylation of an indoline precursor. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-Indoline-7-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the indoline ring or the boronic acid group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are reduced indoline derivatives or modified boronic acids.
Applications De Recherche Scientifique
N-Boc-Indoline-7-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-Indoline-7-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The indoline ring system also contributes to its reactivity and potential biological activity by interacting with molecular targets and pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline-7-boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-Indoline-7-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
N-Boc-Indoline-7-boronic acid is unique due to the combination of the indoline ring system, the boronic acid functional group, and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H18BNO4 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-7-yl]boronic acid |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)14(17)18/h4-6,17-18H,7-8H2,1-3H3 |
Clé InChI |
NKWXICDPQIEISS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


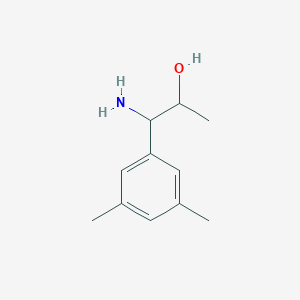
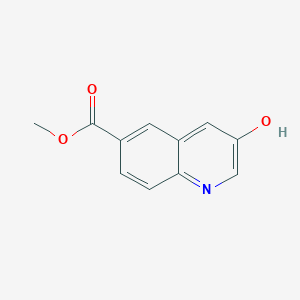

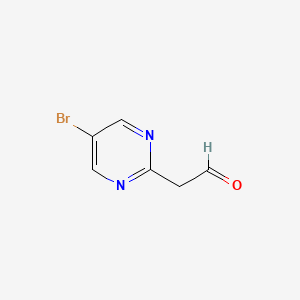

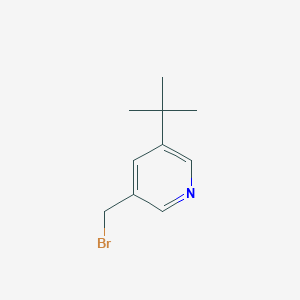
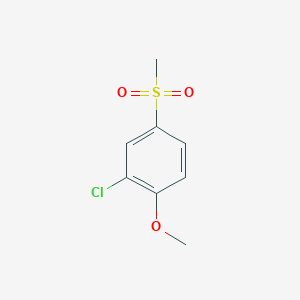

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)


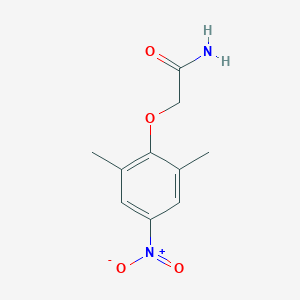
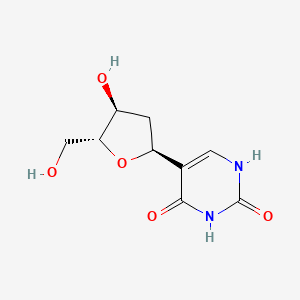
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
